molecular formula C5H7FO4S B2907464 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid CAS No. 1783602-21-0

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid

Cat. No.: B2907464
CAS No.: 1783602-21-0
M. Wt: 182.17
InChI Key: PNGVBYRYXMAKKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid typically involves the fluorination of tetrahydrothiophene-3-carboxylic acid followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: May be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine atom and the sulfone group. These interactions can alter the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorotetrahydrothiophene-3-carboxylic acid: Lacks the sulfone group.

    Tetrahydrothiophene-3-carboxylic acid: Lacks both the fluorine atom and the sulfone group.

    3-Chloro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is unique due to the combination of a fluorine atom, a carboxylic acid group, and a sulfone group within a thiolane ring. This unique structure imparts specific chemical and biological properties that are not found in its analogs.

Properties

IUPAC Name

3-fluoro-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4S/c6-5(4(7)8)1-2-11(9,10)3-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGVBYRYXMAKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783602-21-0
Record name 3-fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
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